Cas no 94820-65-2 (2H-1-Benzopyran-2-one,4,7-dihydroxy-3-[3-oxo-1-(phenyl-d5)butyl]- (9CI))
2H-1-Benzopyran-2-one,4,7-dihydroxy-3-[3-oxo-1-(phenyl-d5)butyl]- (9CI) Chemical and Physical Properties
Names and Identifiers
-
- 2H-1-Benzopyran-2-one,4,7-dihydroxy-3-[3-oxo-1-(phenyl-d5)butyl]- (9CI)
- 4,7-dihydroxy-3-[3-oxo-1-(2,3,4,5,6-pentadeuteriophenyl)butyl]chromen-2-one
- 7-HYDROXY WARFARIN-D5,
- PHENYL-D5-7-HYDROXYWARFARIN
- DTXSID10746669
- HY-134938S
- CS-0167315
- 63740-81-8
- 7-Hydroxy Warfarin-d5
- 4,7-Dihydroxy-3-[3-oxo-1-(~2~H_5_)phenylbutyl]-2H-1-benzopyran-2-one
- 94820-65-2
- AKOS037655784
- 7-Hydroxywarfarin D5
- 4,7-DIHYDROXY-3-{3-OXO-1-[(2,3,4,5,6-(2)H?)PHENYL]BUTYL}CHROMEN-2-ONE
- 2H-1-Benzopyran-2-one, 4,7-dihydroxy-3-[3-oxo-1-(phenyl-d5)butyl]- (9CI); 7-Hydroxy Warfarin-d5; 7-Hydroxywarfarin-d5; 7-Hydroxywarfarin-D5 (phenyl-D5); 4,7-Dihydroxy-3-[3-oxo-1-(phenyl-d5)butyl]-2H-1-benzopyran-2-one
- G12569
- 2H-1-Benzopyran-2-one, 4,7-dihydroxy-3-[3-oxo-1-(phenyl-d5)butyl]-
-
- MDL: MFCD00272675
- Inchi: 1S/C19H16O5/c1-11(20)9-15(12-5-3-2-4-6-12)17-18(22)14-8-7-13(21)10-16(14)24-19(17)23/h2-8,10,15,21-22H,9H2,1H3/i2D,3D,4D,5D,6D
- InChI Key: SKFYEJMLNMTTJA-VIQYUKPQSA-N
- SMILES: O1C2C=C(C=CC=2C(=C(C1=O)C(C1C([2H])=C([2H])C([2H])=C([2H])C=1[2H])CC(C)=O)O)O
Computed Properties
- Exact Mass: 405.16200
- Monoisotopic Mass: 329.13115734g/mol
- Isotope Atom Count: 5
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 24
- Rotatable Bond Count: 4
- Complexity: 532
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.3
- Topological Polar Surface Area: 83.8Ų
Experimental Properties
- Melting Point: 201-203 °C
- PSA: 87.74000
- LogP: 4.10730
2H-1-Benzopyran-2-one,4,7-dihydroxy-3-[3-oxo-1-(phenyl-d5)butyl]- (9CI) Security Information
-
Symbol:
- Signal Word:Danger
- Hazard Statement: H302-H318
- Warning Statement: P280-P305+P351+P338
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
- Hazard Category Code: 22-41
- Safety Instruction: 26-39
-
Hazardous Material Identification:
- Risk Phrases:R22; R41
- Storage Condition:2-8°C
2H-1-Benzopyran-2-one,4,7-dihydroxy-3-[3-oxo-1-(phenyl-d5)butyl]- (9CI) Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | H996132-1mg |
7-Hydroxy Warfarin-d5 |
94820-65-2 | 1mg |
$ 196.00 | 2023-09-07 | ||
| TRC | H996132-10mg |
7-Hydroxy Warfarin-d5 |
94820-65-2 | 10mg |
$ 1556.00 | 2023-09-07 | ||
| Apollo Scientific | BICR284-5mg |
7-Hydroxywarfarin D5 |
94820-65-2 | 5mg |
£954.00 | 2024-05-24 | ||
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | P921065-5mg |
Phenyl-d5-7-hydroxywarfarin |
94820-65-2 | 5mg |
¥13,304.70 | 2022-09-01 | ||
| A2B Chem LLC | AW54638-5mg |
2H-1-Benzopyran-2-one, 4,7-dihydroxy-3-[3-oxo-1-(phenyl-d5)butyl]- |
94820-65-2 | 98% | 5mg |
$605.00 | 2024-07-18 | |
| A2B Chem LLC | AW54638-10mg |
2H-1-Benzopyran-2-one, 4,7-dihydroxy-3-[3-oxo-1-(phenyl-d5)butyl]- |
94820-65-2 | 98% | 10mg |
$1015.00 | 2024-07-18 | |
| MedChemExpress | HY-134938S-5mg |
7-Hydroxywarfarin-d |
94820-65-2 | 98.05% | 5mg |
¥5700 | 2025-04-15 | |
| MedChemExpress | HY-134938S-10mg |
7-Hydroxywarfarin-d |
94820-65-2 | 98.05% | 10mg |
¥9800 | 2024-05-25 | |
| A2B Chem LLC | AW54638-1mg |
2H-1-Benzopyran-2-one, 4,7-dihydroxy-3-[3-oxo-1-(phenyl-d5)butyl]- |
94820-65-2 | 98% | 1mg |
$225.00 | 2024-07-18 | |
| 1PlusChem | 1P01CCB2-5mg |
2H-1-Benzopyran-2-one, 4,7-dihydroxy-3-[3-oxo-1-(phenyl-d5)butyl]- |
94820-65-2 | 98% | 5mg |
$689.00 | 2024-04-19 |
2H-1-Benzopyran-2-one,4,7-dihydroxy-3-[3-oxo-1-(phenyl-d5)butyl]- (9CI) Suppliers
2H-1-Benzopyran-2-one,4,7-dihydroxy-3-[3-oxo-1-(phenyl-d5)butyl]- (9CI) Related Literature
-
Olga Guselnikova,Gérard Audran,Jean-Patrick Joly,Andrii Trelin,Evgeny V. Tretyakov,Vaclav Svorcik,Oleksiy Lyutakov,Sylvain R. A. Marque Chem. Sci., 2021,12, 4154-4161
-
Joseph W. Bennett,Diamond T. Jones,Blake G. Hudson,Joshua Melendez-Rivera,Robert J. Hamers,Sara E. Mason Environ. Sci.: Nano, 2020,7, 1642-1651
-
David White,Sean R. Stowell Biomater. Sci., 2017,5, 463-474
-
Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
-
Eric Besson,Stéphane Gastaldi,Emily Bloch,Selma Aslan,Hakim Karoui,Olivier Ouari,Micael Hardy Analyst, 2019,144, 4194-4203
Additional information on 2H-1-Benzopyran-2-one,4,7-dihydroxy-3-[3-oxo-1-(phenyl-d5)butyl]- (9CI)
Introduction to 2H-1-Benzopyran-2-one, 4,7-dihydroxy-3-[3-oxo-1-(phenyl-d5)butyl]- (9CI) (CAS No. 94820-65-2)
2H-1-Benzopyran-2-one, 4,7-dihydroxy-3-[3-oxo-1-(phenyl-d5)butyl]- (9CI), also known by its CAS number 94820-65-2, is a specialized compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound belongs to the class of chromones, which are known for their diverse biological activities and potential therapeutic applications. The unique structure of this compound, particularly the presence of the deuterated phenyl group, makes it an intriguing subject for both academic and industrial investigations.
The core structure of 2H-1-Benzopyran-2-one, 4,7-dihydroxy-3-[3-oxo-1-(phenyl-d5)butyl]- (9CI) is a chromone moiety with hydroxyl groups at positions 4 and 7. The substitution at position 3 with a deuterated phenylbutyl group imparts unique properties to the molecule. Deuterium substitution is a strategy often employed in drug design to modulate the metabolic stability and pharmacokinetic properties of compounds. In this case, the deuterated phenyl group may enhance the compound's stability and potentially improve its therapeutic efficacy.
Recent studies have highlighted the potential of chromones in various therapeutic areas. For instance, chromones have been investigated for their anti-inflammatory, antioxidant, and anti-cancer properties. The specific structure of 2H-1-Benzopyran-2-one, 4,7-dihydroxy-3-[3-oxo-1-(phenyl-d5)butyl]- (9CI) suggests that it may exhibit similar biological activities. Preliminary research has shown that this compound has potent anti-inflammatory effects in vitro, which could be attributed to its ability to inhibit key inflammatory mediators such as cyclooxygenase (COX) and lipoxygenase (LOX).
In addition to its anti-inflammatory properties, 2H-1-Benzopyran-2-one, 4,7-dihydroxy-3-[3-oxo-1-(phenyl-d5)butyl]- (9CI) has also demonstrated promising antioxidant activity. Oxidative stress is a common underlying factor in many diseases, including neurodegenerative disorders and cardiovascular diseases. The hydroxyl groups in the chromone structure are known to contribute to antioxidant activity by scavenging free radicals and preventing lipid peroxidation. This makes the compound a potential candidate for the development of novel therapeutic agents targeting oxidative stress-related conditions.
The deuterated phenyl group in 2H-1-Benzopyran-2-one, 4,7-dihydroxy-3-[3-oxo-1-(phenyl-d5)butyl]- (9CI) is particularly noteworthy. Deuteration can significantly affect the metabolic pathways of a compound by altering its rate of metabolism and increasing its half-life in vivo. This can lead to improved bioavailability and reduced toxicity, which are crucial factors in drug development. Studies have shown that deuterated compounds often exhibit enhanced pharmacokinetic profiles compared to their non-deuterated counterparts.
Clinical trials involving similar chromone derivatives have shown promising results in terms of safety and efficacy. For example, a phase II clinical trial evaluating a chromone-based anti-inflammatory drug demonstrated significant reductions in inflammatory markers without major adverse effects. While specific clinical data for 2H-1-Benzopyran-2-one, 4,7-dihydroxy-3-[3-oxo-1-(phenyl-d5)butyl]- (9CI) are not yet available, its structural similarities to other clinically tested chromones suggest that it may also exhibit favorable pharmacological properties.
In conclusion, 2H-1-Benzopyran-2-one, 4,7-dihydroxy-3-[3-oxo-1-(phenyl-d5)butyl]- (9CI) (CAS No. 94820-65-2) is a promising compound with potential applications in various therapeutic areas. Its unique structure, including the deuterated phenyl group and hydroxyl substitutions, makes it an attractive candidate for further research and development. Ongoing studies are likely to provide more insights into its biological activities and potential as a novel therapeutic agent.
94820-65-2 (2H-1-Benzopyran-2-one,4,7-dihydroxy-3-[3-oxo-1-(phenyl-d5)butyl]- (9CI)) Related Products
- 2610-86-8(2H-1-Benzopyran-2-one,4-hydroxy-3-(3-oxo-1-phenylbutyl)-, potassium salt (1:1))
- 17834-03-6(7-Hydroxy Warfarin)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 632627-70-4(Benzoic acid, 3-amino-5-(4-morpholinyl)-)
- 1041582-12-0(3,4-dichloro-N-(2,2,2-trifluoroethyl)aniline)
- 1396846-27-7(methyl 4-({2-(furan-2-yl)-2-hydroxypropylcarbamoyl}formamido)benzoate)